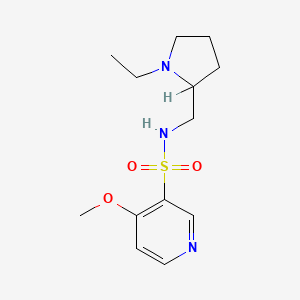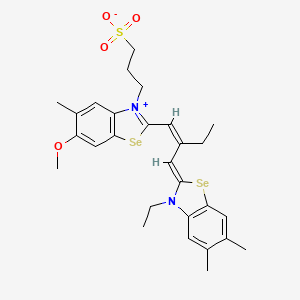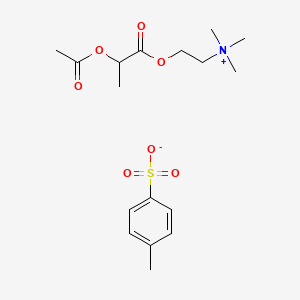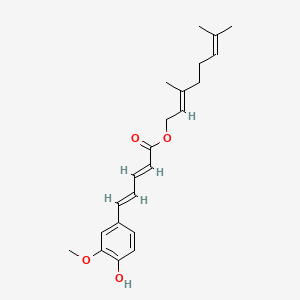
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. The process begins with the preparation of the aliphatic and aromatic precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include Grignard reagents, organolithium compounds, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.
科学的研究の応用
3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in assays to understand its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects. Molecular docking studies have shown that it can bind to key residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and preventing the progression of inflammatory pathways .
類似化合物との比較
Similar Compounds
Xanthoangelol: A natural chalcone with similar anti-inflammatory and antioxidant properties.
5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with comparable biological activities.
Diterpenoids: Compounds with similar structural features and biological functions.
Uniqueness
What sets 3,7-Dimethyl-2,6-octadienyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate apart from these similar compounds is its unique combination of aliphatic and aromatic components, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
CAS番号 |
144055-33-4 |
|---|---|
分子式 |
C22H28O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C22H28O4/c1-17(2)8-7-9-18(3)14-15-26-22(24)11-6-5-10-19-12-13-20(23)21(16-19)25-4/h5-6,8,10-14,16,23H,7,9,15H2,1-4H3/b10-5+,11-6+,18-14+ |
InChIキー |
GHRVGTODONIMMB-ODNSTRCESA-N |
異性体SMILES |
CC(=CCC/C(=C/COC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




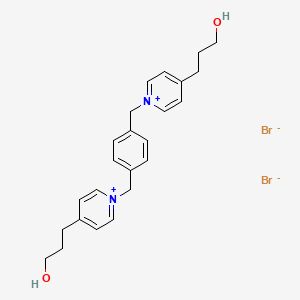
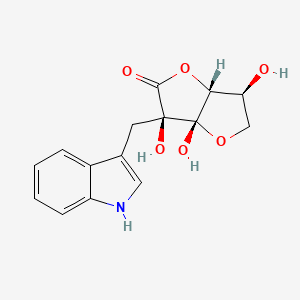
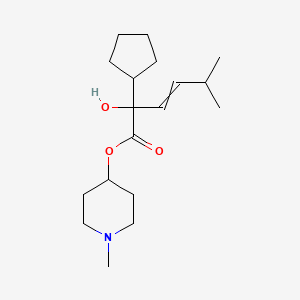

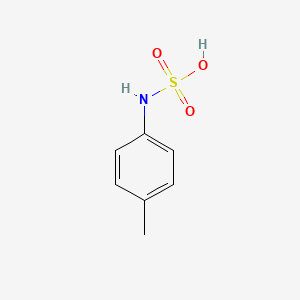
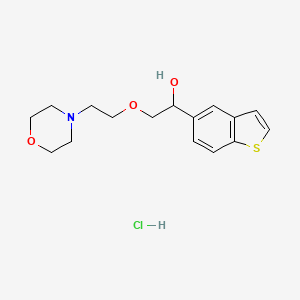
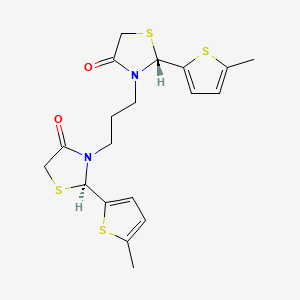
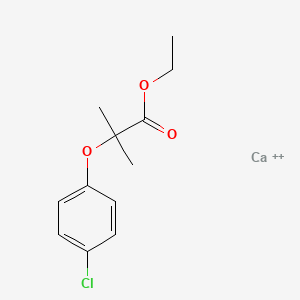
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
